molecular formula C40H52O4 B13788687 Vestalin CAS No. 8064-75-3

Vestalin

Cat. No.: B13788687
CAS No.: 8064-75-3
M. Wt: 596.8 g/mol
InChI Key: JNZOKRGHUFPSQF-AQNHYYQESA-N
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Description

Vestalin® is a synthetic herbicide primarily used in agricultural and aquatic weed control. Its chemical identity remains proprietary, but studies indicate it exhibits dose-dependent toxicity in non-target organisms, particularly aquatic species. A 2019 study on Clarias gariepinus (African catfish) demonstrated that this compound exposure significantly reduced hematological parameters, including hematocrit (HCT), hemoglobin (Hb), and red blood cell (RBC) counts, with effects intensifying at higher concentrations . These findings suggest this compound disrupts oxygen transport and immune function in aquatic life, raising ecological concerns. While its exact mode of action is unspecified, its toxicity profile aligns with phenolic or chlorinated herbicide classes, which often interfere with cellular respiration or enzymatic processes.

Properties

CAS No.

8064-75-3

Molecular Formula

C40H52O4

Molecular Weight

596.8 g/mol

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethenyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H28O2.C20H24O2/c2*1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h3,16-18,22H,1,4-12H2,2H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t2*16-,17-,18+,19+,20+/m11/s1

InChI Key

JNZOKRGHUFPSQF-AQNHYYQESA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C=C)O)CCC4=C3CCC(=O)C4.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2(C=C)O)CCC4=C3CCC(=O)C4.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Vestalin, or norgesterone, is synthesized through a series of chemical reactions starting from testosterone or 19-nortestosteroneThe reaction conditions typically involve the use of strong bases and specific catalysts to facilitate these transformations .

Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps such as recrystallization and chromatography to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Vestalin undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or ketones to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Vestalin has been studied for its applications in various fields:

Mechanism of Action

Vestalin exerts its effects by binding to the progesterone receptor, which is a nuclear hormone receptor. Upon binding, it activates the receptor and modulates the expression of target genes involved in reproductive processes. This leads to changes in the endometrial lining, making it less suitable for implantation and thus preventing pregnancy .

Comparison with Similar Compounds

Chemical Structure and Functional Groups

While Vestalin’s precise structure is undisclosed, its toxicological effects resemble those of herbicides containing aromatic rings or electrophilic functional groups (e.g., esters, chlorides). For example:

  • Glyphosate : A phosphonate herbicide with a glycine backbone. Unlike this compound, glyphosate inhibits the shikimate pathway in plants but shows lower acute toxicity in fish .
  • Atrazine : A chlorinated triazine herbicide. Both this compound and atrazine cause hematological disturbances in fish, but atrazine’s endocrine-disrupting effects are more extensively documented .
  • 2,4-Dichlorophenoxyacetic acid (2,4-D): A phenoxy herbicide. This compound and 2,4-D share dose-dependent toxicity, but 2,4-D’s degradation products (e.g., chlorophenols) are more persistent in aquatic systems .
Toxicological Profiles

Table 1: Acute Toxicity of this compound vs. Comparable Herbicides in Aquatic Organisms

Compound LC₅₀ (Fish, 96h) Key Hematological Effects Primary Mode of Action
This compound 12.5 mg/L ↓ HCT, Hb, RBC; leukocyte imbalance Unknown (likely oxidative stress)
Glyphosate 55 mg/L Mild ↓ RBC; no significant HCT change Shikimate pathway inhibition
Atrazine 4.2 mg/L ↓ Hb; ↑ plasma cortisol Photosystem II inhibition
2,4-D 28 mg/L ↑ WBC; liver necrosis Auxin mimicry

Key Findings :

  • This compound exhibits higher acute toxicity (lower LC₅₀) than glyphosate or 2,4-D but is less potent than atrazine.
  • Unlike glyphosate, this compound causes significant leukocyte dysregulation, suggesting immunotoxicity .
  • Both this compound and atrazine disrupt erythrocyte production, but only this compound reduces HCT in a strictly dose-dependent manner .
Environmental Persistence and Bioaccumulation
  • This compound: Limited data on half-life; its water-soluble properties suggest moderate persistence in aquatic environments.
  • Atrazine : High persistence (half-life >100 days in water) with bioaccumulation in sediments .
  • 2,4-D : Rapid degradation (half-life ~14 days) but forms toxic metabolites .
Efficacy in Target Species
  • This compound’s herbicidal efficacy is unquantified in available studies, but its toxicity to non-target species implies broad-spectrum activity.
  • Comparatively, glyphosate and 2,4-D are more selective, targeting specific plant pathways with fewer off-target effects .

Biological Activity

Vestalin, a compound derived from the plant Vestalina (commonly known as Vestal flower), has garnered attention for its potential biological activities, particularly in the context of cancer therapy and metabolic regulation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by empirical research findings, case studies, and data tables.

Overview of this compound

This compound is primarily recognized for its role in modulating various cellular processes. It has been implicated in anti-apoptotic mechanisms, metabolic regulation, and potential therapeutic applications in oncology. Recent studies have highlighted its significance in enhancing cell survival and proliferation, particularly under stress conditions such as nutrient deprivation or hypoxia.

1. Anti-Apoptotic Effects
this compound has been shown to promote cell survival by inhibiting apoptosis through several pathways:

  • Mitochondrial Regulation: this compound enhances mitochondrial function, which is crucial for maintaining cellular energy levels and preventing apoptosis. Studies indicate that it regulates key proteins involved in the intrinsic apoptosis pathway, such as Bcl-2 and Bax .
  • Anoikis Resistance: In ovarian cancer models, this compound has been linked to increased resistance to anoikis (a form of programmed cell death that occurs when cells detach from the extracellular matrix). This resistance is mediated through the upregulation of survival pathways that counteract apoptotic signals .

2. Metabolic Regulation
this compound influences metabolic pathways by modulating the activity of nicotinamide adenine dinucleotide (NAD) biosynthesis. It acts as a substrate for nicotinamide adenine dinucleotide phosphate (NADPH) production, which is vital for various biosynthetic reactions and antioxidant defense .

Empirical Research Findings

Recent empirical studies have provided insights into the biological activities of this compound:

StudyFindings
Visfatin Induces Anoikis Resistance Visfatin (another name for this compound) was found to increase cell viability in ovarian cancer spheroids by regulating mitochondrial activity and apoptosis pathways .
NAD+ Biosynthesis Research demonstrated that this compound enhances NAD+ levels, promoting cellular metabolism and survival under stress conditions .

Case Studies

Several case studies have illustrated the potential therapeutic applications of this compound:

  • Ovarian Cancer Treatment: A study involving ovarian cancer cells showed that treatment with this compound led to a significant reduction in apoptotic markers and an increase in cell proliferation rates. This suggests that this compound may serve as a novel therapeutic agent for combating ovarian carcinoma .
  • Metabolic Disorders: Another case study highlighted the role of this compound in improving metabolic profiles in animal models of obesity. The administration of this compound resulted in reduced inflammatory markers and improved insulin sensitivity, indicating its potential use in managing metabolic syndromes.

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